![molecular formula C11H8N2O B12961224 10H-benzo[b]pyrido[3,4-e][1,4]oxazine](/img/structure/B12961224.png)
10H-benzo[b]pyrido[3,4-e][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-benzo[b]pyrido[3,4-e][1,4]oxazine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system that includes benzene, pyridine, and oxazine rings, which contribute to its distinctive chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-benzo[b]pyrido[3,4-e][1,4]oxazine typically involves multi-step organic reactions. One common method starts with the preparation of a suitable precursor, such as a substituted benzene or pyridine derivative. The key steps often include:
Cyclization Reactions: These reactions form the oxazine ring by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Aromatic Substitution: This step introduces various substituents onto the benzene or pyridine rings to achieve the desired functionalization.
Oxidation and Reduction: These reactions are used to adjust the oxidation state of the compound, ensuring the correct electronic configuration for the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
10H-benzo[b]pyrido[3,4-e][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert nitro groups to amines or reduce double bonds within the
Propriétés
Formule moléculaire |
C11H8N2O |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
10H-pyrido[4,3-b][1,4]benzoxazine |
InChI |
InChI=1S/C11H8N2O/c1-2-4-10-8(3-1)13-9-7-12-6-5-11(9)14-10/h1-7,13H |
Clé InChI |
IQUZGUJYBYXUEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC3=C(O2)C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


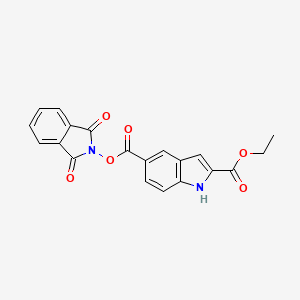
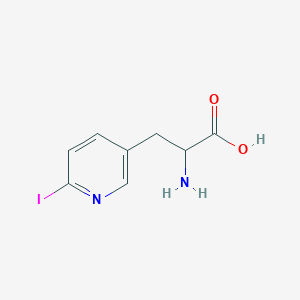
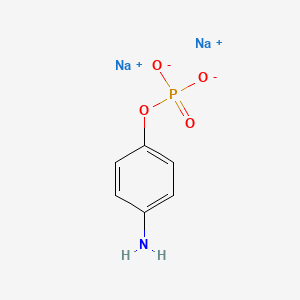
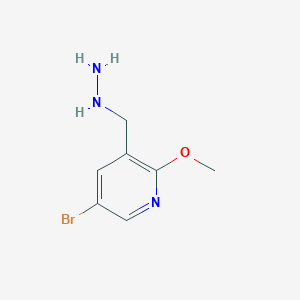
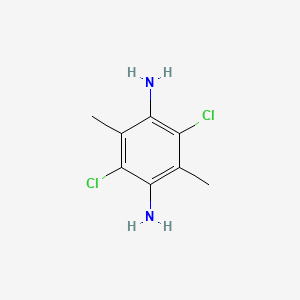

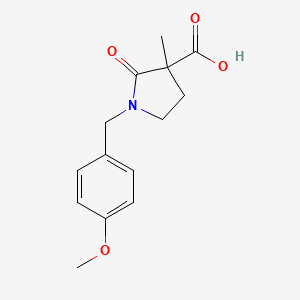
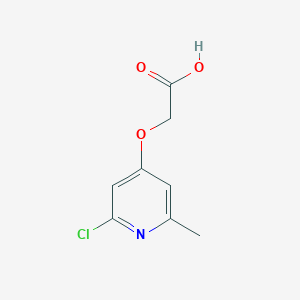
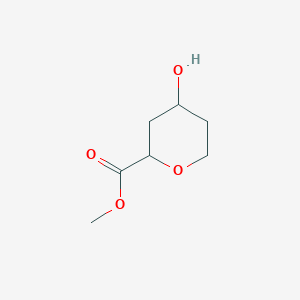
![(5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine](/img/structure/B12961207.png)
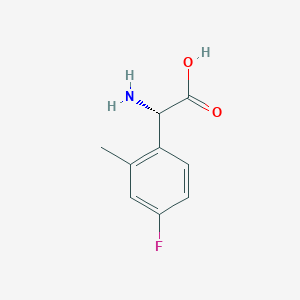
![tert-Butyl rel-(3R,3aR,6aR)-3-aminohexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B12961215.png)
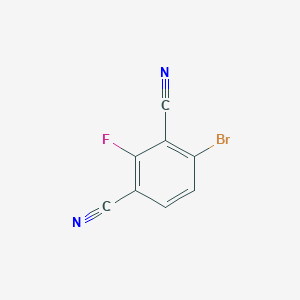
![3-Phenylbenzo[d]isoxazol-6-amine](/img/structure/B12961223.png)
